Product packaging for 4-Methoxy-3-(methoxymethyl)butan-1-ol(Cat. No.:CAS No. 1851725-44-4)

4-Methoxy-3-(methoxymethyl)butan-1-ol

Cat. No.: B2676103
CAS No.: 1851725-44-4
M. Wt: 148.202
InChI Key: KPCQRPJPIRCOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Context in Organic Chemistry of Butanol Derivatives

Butanol and its derivatives are foundational compounds in organic chemistry, serving as solvents, intermediates, and reactants in a vast array of chemical processes. wikipedia.org These four-carbon alcohols are pivotal in manufacturing plasticizers, butyl acetate (B1210297), butyl acrylate, glycol ethers, and amino resins. researchgate.net The versatility of butanol derivatives stems from the reactivity of the hydroxyl (-OH) group and the physicochemical properties imparted by the butyl backbone.

In organic synthesis, butanol derivatives are used to introduce butyl groups into molecules and serve as precursors for more complex structures. wikipedia.orgecolink.com For example, they are key reactants in the production of butyl acrylate, a primary component of water-based acrylic paints. wikipedia.org Furthermore, their role as solvents is critical in the production of lacquers, enamels, paints, and coatings, where they help control drying times and improve flow. wikipedia.orgcognitivemarketresearch.com The global n-butanol derivatives market was valued at over $2.3 billion in 2021 and is projected to grow, underscoring their industrial importance. cognitivemarketresearch.com

Butanol derivatives also find applications in:

Cosmetics and Personal Care: Used in the formulation of shampoos, soaps, and fragrances. researchgate.net

Pharmaceuticals: Employed as intermediates and solvents in drug manufacturing. researchgate.net

Biofuels: Biobutanol is considered a promising alternative to ethanol (B145695) as a transportation fuel due to its higher energy density and compatibility with existing infrastructure. researchgate.netnih.gov

The compound 4-Methoxy-3-(methoxymethyl)butan-1-ol, with its primary alcohol and dual ether functionalities, fits into this context as a specialized derivative. Its structure suggests potential use as a polar solvent, a building block in polymer chemistry, or an intermediate in the synthesis of functionalized molecules.

Isomeric Considerations and Structural Nuances within Methoxybutanol Frameworks

The properties of butanol derivatives are highly dependent on their isomeric structure. wikipedia.org Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of methoxybutanols, the positions of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the butanol framework dictate the compound's physical and chemical characteristics, such as boiling point, solubility, and reactivity.

For instance, the presence of a hydroxyl group makes the molecule polar and promotes solubility in water, while the hydrocarbon chain reduces this solubility. wikipedia.org The introduction of a methoxy group, an ether functionality, further influences these properties. Ethers are generally stable, have low boiling points relative to alcohols of similar molecular weight, and are effective solvents for a wide range of organic compounds. labinsights.nl

The structure of this compound features a primary alcohol at the C1 position, a methoxy group at the C4 position, and a methoxymethyl substituent at the C3 position. This specific arrangement leads to a molecule with both hydrogen-bond-donating (hydroxyl group) and hydrogen-bond-accepting (ether oxygens) capabilities, suggesting good solubility in polar solvents.

The table below compares the properties of different methoxybutanol isomers, illustrating how structural variations impact their characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Features
3-Methoxy-2-butanolC5H12O2104.15-Secondary alcohol with a methoxy group on an adjacent carbon; contains two chiral centers.
3-Methoxy-1-butanolC5H12O2104.15161Primary alcohol with a methoxy group at the C3 position. wikipedia.org
4-Methoxy-1-butanolC5H12O2104.15-Primary alcohol with a methoxy group at the C4 position. nist.gov
3-Methyl-3-methoxybutanolC6H14O2118.17174Tertiary alcohol with methoxy and hydroxyl groups on the same carbon.

Data sourced from multiple references, where available. wikipedia.orgnist.gov

The structural nuances, such as the presence of chiral centers in 3-Methoxy-2-butanol, lead to stereoisomers with distinct spatial arrangements that can influence their biological and chemical behavior. In contrast, a molecule like 3-Methyl-3-methoxybutanol lacks stereocenters but has increased branching, which affects its boiling point.

Overview of Current Research Trajectories and Industrial Relevance for Chemical Synthesis

Current research involving butanol derivatives is heavily focused on sustainable production methods and the development of advanced applications. The production of biobutanol through fermentation of biomass is a significant area of investigation, aiming to provide a renewable alternative to petroleum-based butanol. researchgate.netnih.govresearchgate.net

In chemical synthesis, there is growing interest in developing greener and more efficient methods for producing ethers and other derivatives. labinsights.nl Catalytic processes that allow for the selective synthesis of both symmetrical and asymmetrical ethers from alcohols are emerging as powerful tools. nih.gov Such advancements could be relevant for the synthesis of complex molecules like this compound.

The industrial relevance of ether alcohols, the class of compounds to which this compound belongs, is well-established. They are widely used as:

Solvents: In paints, coatings, inks, and cleaning formulations due to their excellent solvency and slow evaporation rates. cognitivemarketresearch.com

Intermediates: In the production of plasticizers, herbicides, and pharmaceuticals. guidechem.comontosight.ai

Additives: As coupling agents in brake fluids and film-forming additives in emulsions. guidechem.com

The market for n-butanol derivatives is driven by the expansion of the automotive, construction, and pharmaceutical industries. cognitivemarketresearch.com The global n-butanol market is projected to grow significantly, indicating a sustained demand for its derivatives. cognitivemarketresearch.com While this compound is not a high-volume commodity chemical, its structure is representative of the functionalized molecules that are increasingly sought after for specialty applications in fine chemicals, fragrances, and advanced materials. nih.gov The development of efficient synthetic routes, potentially leveraging modern catalytic methods, will be key to unlocking the full potential of such complex butanol derivatives. researchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3 B2676103 4-Methoxy-3-(methoxymethyl)butan-1-ol CAS No. 1851725-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(methoxymethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-9-5-7(3-4-8)6-10-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCQRPJPIRCOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CCO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 3 Methoxymethyl Butan 1 Ol

Reactions of the Primary Hydroxyl Group

The primary hydroxyl (-CH₂OH) group is the most reactive site on the 4-Methoxy-3-(methoxymethyl)butan-1-ol molecule for many common transformations. Its unhindered nature makes it susceptible to a variety of reagents that target alcohols.

Esterification Reactions and Derivative Formation

Primary alcohols readily undergo esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by a strong acid and involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. The reactivity order for esterification is generally primary > secondary > tertiary alcohols, placing this compound in the most reactive category due to its primary hydroxyl group. quora.com

The general transformation can be represented as:

R-COOH + HO-CH₂-R' ⇌ R-COOCH₂-R' + H₂O (where R' is the -CH(CH₂OCH₃)CH₂OCH₃ scaffold)

Common reagents for this transformation include carboxylic acids (in Fischer esterification), acid chlorides, and acid anhydrides. libretexts.org The use of more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can drive the reaction to completion under milder conditions.

Table 1: Representative Esterification Reactions for Primary Alcohols

Acylating Agent Catalyst/Conditions Product Type General Yield Trend
Carboxylic Acid Strong Acid (e.g., H₂SO₄), Heat Ester Moderate to High (Equilibrium)
Acid Anhydride Base (e.g., Pyridine) or Acid Catalyst Ester High
Acid Chloride Base (e.g., Pyridine) Ester Very High

Derivatization Strategies for Advanced Functionalization

Beyond simple ester formation, the primary hydroxyl group is a key handle for introducing other functionalities. Derivatization is crucial for altering the molecule's physical properties or for use as a protecting group in multi-step syntheses.

Common derivatization strategies include:

Conversion to Alkyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide via an Sₙ2 mechanism. libretexts.org

Formation of Tosylates: Reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This transforms the hydroxyl into an excellent leaving group (-OTs) for subsequent nucleophilic substitution or elimination reactions, without inverting the stereocenter if one were present. libretexts.org

Silyl (B83357) Ether Formation: Protection of the alcohol can be achieved by reacting it with silyl halides (e.g., TBDMSCl) and a base. Silyl ethers are generally robust but can be selectively removed under specific conditions (e.g., with fluoride (B91410) ions), making them valuable in complex synthesis. libretexts.org

Reactions of the Ether Moiety within the Butanol Scaffold

The two methoxy (B1213986) (-OCH₃) groups in the molecule are generally unreactive under neutral or basic conditions, which is why ethers are often used as solvents for chemical reactions. masterorganicchemistry.comlibretexts.org Their primary reaction is cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgchemistrysteps.com

The mechanism involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com

R-O-CH₃ + HI → R-OH + CH₃I

For this compound, cleavage of the ether linkages would require harsh conditions and would likely compete with reactions at the primary alcohol site if it were unprotected. The presence of two ether groups could lead to a mixture of partially and fully cleaved products, complicating its use in synthesis where ether stability is desired.

Oxidative and Reductive Transformations of Alcohol Functions

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagent used. britannica.com

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. britannica.commasterorganicchemistry.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol all the way to a carboxylic acid. Common reagents for this include chromic acid (H₂CrO₄, from Na₂Cr₂O₇/H₂SO₄) or potassium permanganate (B83412) (KMnO₄). britannica.comyoutube.com

Tertiary alcohols are resistant to oxidation, meaning the ether groups in the scaffold would remain intact under these conditions. britannica.com Reductive transformations would typically apply to derivatives of the alcohol, such as an ester or aldehyde, which could be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Table 2: Common Oxidizing Agents for Primary Alcohols

Reagent Product from Primary Alcohol Conditions
Pyridinium Chlorochromate (PCC) Aldehyde Anhydrous, CH₂Cl₂
Dess-Martin Periodinane (DMP) Aldehyde Anhydrous, CH₂Cl₂
Chromic Acid (H₂CrO₄) Carboxylic Acid Aqueous Acid

Radical Reactions and Photoredox Catalysis Involving Methoxybutanol Derivatives

While specific studies on this compound are absent, alcohols and their derivatives can participate in radical reactions. The high bond dissociation energy of the C-O bond in alcohols makes direct deoxygenative radical formation challenging. researchgate.net Therefore, the alcohol is typically converted into a derivative that is more susceptible to radical cleavage.

One common strategy is the Barton-McCombie deoxygenation, where the alcohol is first converted to a xanthate ester. This derivative can then react with a radical initiator (like AIBN) and a hydrogen atom donor (like Bu₃SnH) to replace the hydroxyl group with a hydrogen atom. libretexts.org

Recent advances in photoredox catalysis have enabled the direct generation of alkoxy radicals from unfunctionalized alcohols under mild conditions using a photocatalyst and light. nih.gov These highly reactive intermediates can then undergo further transformations. Another approach involves activating alcohol derivatives, such as benzoates, for reductive bond cleavage using visible light photocatalysis. beilstein-journals.org These modern methods could potentially be applied to derivatives of this compound for advanced synthetic applications.

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Though not widely documented, the structure of this compound makes it a potentially useful building block. Its C7 skeleton contains multiple oxygenation points. The primary alcohol allows for chain extension or connection to other molecules, while the two methoxy groups can be retained as stable ethers or potentially serve as latent hydroxyl groups if cleaved in a later synthetic step. This bifunctional nature could be exploited in the synthesis of polyketides, ionophores, or other complex natural products where a specific arrangement of oxygen atoms is required.

Precursor in Indole (B1671886) Derivative Synthesis

There is currently no available scientific literature that describes the use of this compound as a precursor in the synthesis of indole derivatives.

Utility in Triazole Formation and Related Heterocyclic Chemistry

Information regarding the utility of this compound in triazole formation or any other related heterocyclic chemistry is not found in the current body of scientific literature.

Applications in Phenylbutanol Derivative Chemistry

The application of this compound in the chemistry of phenylbutanol derivatives has not been reported in published research.

Advanced Analytical Characterization Techniques for 4 Methoxy 3 Methoxymethyl Butan 1 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, utilizing the interaction of electromagnetic radiation with the molecule to probe its chemical bonds and atomic nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

For 4-Methoxy-3-(methoxymethyl)butan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms, with protons closer to oxygen atoms appearing further downfield. The predicted ¹H NMR assignments are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS, multiplicity, and coupling constants (J) in Hz.

Position Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
1 Hₐ ~3.70 ddd J_ab, J_ac, J_a-OH 2H
2 Hₑ ~1.80 m J_ed, J_ea 2H
3 Hₓ ~2.10 m J_xe, J_xd 1H
4 H_d ~3.45 d J_dx 2H
5 H_f ~3.30 s - 3H
6 (methoxymethyl) H_c ~3.50 d J_cx 2H
7 (methoxy) H_b ~3.35 s - 3H

The ¹³C NMR spectrum provides information on the carbon backbone. Each carbon atom in a unique electronic environment gives a distinct signal. The chemical shifts for carbons bonded to oxygen are typically found in the 60-80 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Carbon Position Predicted δ (ppm)
C1 (-CH₂OH) ~61
C2 (-CH₂) ~32
C3 (-CH-) ~45
C4 (-CH₂OCH₃) ~75
C5 (-OCH₃) ~59
C6 (methoxymethyl, -CH₂) ~73

To confirm these assignments and establish connectivity, two-dimensional (2D) NMR techniques are essential.

¹H-¹H COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the protons on C1, C2, and C3, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be characterized by specific absorption bands. The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. Strong C-O stretching vibrations for the alcohol and the two ether linkages would appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹. C-H stretching vibrations from the alkyl groups are expected just below 3000 cm⁻¹ nist.govnist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretching 3200 - 3600 Strong, Broad
Alkyl (C-H) Stretching 2850 - 2960 Medium to Strong
Ether (C-O-C) Stretching 1050 - 1250 Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or aromatic rings. Since this compound is a saturated aliphatic compound lacking such chromophores, it is not expected to exhibit significant absorbance in the typical UV-Vis range (200-800 nm). Its analysis by UV-Vis would likely show only end absorption at very short wavelengths.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a compound and for separating isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry. In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column nist.gov. The retention time of this compound would depend on the column's polarity and the temperature program used. As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum that can be used for identification nih.govresearchgate.net. This method is highly effective for determining the purity of a sample and identifying any volatile impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. For purity assessment, a reversed-phase HPLC method could be developed where the compound is separated from non-polar and more polar impurities sielc.com.

Crucially, the carbon atom at position 3 in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S isomers). Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample csfarmacie.cz. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times nih.govmdpi.com. Polysaccharide-based CSPs are commonly used for this purpose, and the separation is typically optimized by adjusting the mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier csfarmacie.cz.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. The molecular formula of this compound is C₇H₁₆O₃, corresponding to a molecular weight of 148.20 g/mol . A high-resolution mass spectrometer could confirm this exact mass.

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint that helps in structure elucidation. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to an oxygen atom. Cleavage next to the primary alcohol could lead to the loss of a CH₂OH radical, while cleavage next to the ether oxygens would result in other characteristic fragments.

Loss of small, stable molecules: Loss of water (H₂O, 18 Da) from the alcohol or loss of methanol (B129727) (CH₃OH, 32 Da) are common pathways for such molecules.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
148 [C₇H₁₆O₃]⁺ Molecular Ion
117 [C₆H₁₃O₂]⁺ Loss of •CH₂OH (alpha-cleavage)
103 [C₅H₁₁O₂]⁺ Loss of •CH₂OCH₃
87 [C₄H₇O₂]⁺ Cleavage of C2-C3 bond
73 [C₃H₅O₂]⁺ Further fragmentation
45 [CH₂OCH₃]⁺ Cleavage yielding methoxymethyl cation

Analysis of these fragments and their relative abundances allows for a confident confirmation of the proposed molecular structure nist.govnist.gov.

Theoretical and Computational Chemistry Studies on 4 Methoxy 3 Methoxymethyl Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Property Prediction and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 4-Methoxy-3-(methoxymethyl)butan-1-ol, DFT could be used to predict a variety of properties.

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity.

Spectroscopic Properties: Prediction of IR, Raman, and NMR spectra to aid in experimental characterization.

Reaction Mechanisms: Investigation of potential reaction pathways, transition states, and activation energies for reactions involving the alcohol and ether functional groups.

A hypothetical data table of DFT-predicted properties for this compound is presented below. Please note that this data is illustrative and not based on actual calculations.

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy2.1eV
HOMO-LUMO Gap8.6eV
Dipole Moment2.3Debye
Polarizability15.8ų

Ab Initio Methods for Accurate Thermochemistry and Reaction Barrier Heights

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. They are often more computationally expensive than DFT but can provide highly accurate results for thermochemical data and reaction barrier heights. For this compound, these methods could be used to calculate:

Enthalpy of Formation: The change in enthalpy during the formation of the compound from its constituent elements.

Gibbs Free Energy of Reaction: To determine the spontaneity of reactions involving the compound.

Activation Energies: To predict the rates of chemical reactions with high accuracy.

Molecular Modeling and Dynamics Simulations of Alcohol-Ether Systems

Molecular modeling and dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time. For a system containing this compound, MD simulations could provide insights into:

Conformational Analysis: Exploring the different spatial arrangements of the molecule and their relative energies.

Intermolecular Interactions: Simulating the interactions between molecules of this compound, or with other molecules such as solvents. This is particularly relevant for understanding the properties of alcohol-ether systems, including hydrogen bonding networks.

Transport Properties: Predicting properties like viscosity and diffusion coefficients in the liquid state.

Prediction of Structure-Reactivity Relationships through Computational Approaches

By systematically modifying the structure of this compound and calculating its properties using the methods described above, it would be possible to establish structure-reactivity relationships. This could involve, for example, studying how changes in substituent groups affect the reactivity of the alcohol or ether functionalities. Such studies are valuable for designing molecules with specific desired properties.

Molecular Docking Studies for Theoretical Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were being investigated for potential biological activity, molecular docking could be used to:

Identify Potential Binding Sites: Predict how the molecule might interact with a specific protein target.

Estimate Binding Affinity: Calculate the strength of the interaction between the molecule and its target.

Guide Drug Design: Provide a basis for designing more potent and selective analogs.

A hypothetical table showing the results of a molecular docking study is provided below. This data is for illustrative purposes only.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein X-6.8TYR-84, LYS-12, ASP-121
Protein Y-5.2PHE-265, ILE-301

Applications of 4 Methoxy 3 Methoxymethyl Butan 1 Ol in Advanced Materials and Chemical Industries

Role as Solvents and Formulating Agents in Industrial Chemical Processes

The molecular structure of these ether-alcohols, featuring both a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH₃) group, imparts both hydrophilic and lipophilic characteristics. This dual nature allows them to dissolve a wide array of substances, making them highly effective solvents and co-solvents in numerous industrial processes. They are miscible with water and many common organic solvents.

In the paints and coatings industry, 3-Methoxy-3-methyl-1-butanol (MMB) is particularly valued as a slow-evaporating solvent. This property is crucial for improving the flow, brushability, and adhesion of paints, varnishes, and lacquers. By slowing the evaporation rate, it prevents the premature drying of the film, allowing for a more uniform and smooth application. It is also used to reduce the viscosity of alkyd resin paints and can act as an anti-skinning agent in both conventional and aqueous paints. Furthermore, MMB is utilized as a solvent for printing inks, where it helps improve the dispersion of pigments and resins, thereby enhancing color vibrancy and consistency.

In cleaning formulations, MMB is an ideal candidate for household and industrial cleaners, including hand cleaners and detergents. Its excellent solvency power aids in dissolving and removing oils, resins, and waxes from metal, plastic, and glass surfaces. Its low oxidation and linear evaporation profile have made it a solvent of choice for air care products.

Table 1: Physical and Chemical Properties of 3-Methoxy-3-methyl-1-butanol (MMB)

Property Value
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol
Appearance Clear, colorless liquid
Odor Mild, ether-like
Boiling Point 173-175 °C
Melting Point -50 °C
Flash Point 71.11 °C (160 °F)
Density 0.926 - 0.930 g/mL at 20°C
Water Solubility Completely miscible

This data is compiled from multiple sources.

Utilization as Precursors for Specialty Chemicals and Polymeric Materials

Beyond their role as solvents, these compounds serve as valuable chemical intermediates in the synthesis of more complex molecules. The presence of both ether and alcohol functional groups allows them to act as versatile building blocks for a range of specialty chemicals.

They are used as reactants in esterification processes to produce esters with enhanced solvent properties. These resulting esters find applications in adhesives, industrial lubricants, and fragrances. The compound 1-Butanol, 3-methoxy-3-methyl-, acetate (B1210297), for example, is an acetate ester synthesized from 3-methoxy-3-methyl-1-butanol and is explored for use as an intermediate in the synthesis of certain pharmaceuticals. google.com The ether-alcohol structure is also a precursor in the creation of resins, surfactants, and various polymeric materials. Research has demonstrated the synthesis of novel polymers, such as poly[(4-methoxyphenyl)styrene], through reactions involving precursors derived from similar methoxy-functionalized compounds. wikipedia.org

Contributions to Fragrance and Perfumery Chemistry as a Solvent or Component

In the fragrance and perfumery industry, the properties of 3-Methoxy-3-methyl-1-butanol (MMB) make it highly suitable for various formulations. Its mild, low odor profile ensures that it does not interfere with the desired scent of the final product. It functions as an excellent carrier solvent, effectively dissolving and stabilizing aromatic compounds. This stability ensures that fragrances are released gradually over time rather than evaporating too quickly.

MMB is used to solubilize perfumes and essential oils directly and is a component in reed diffusers and air care products. sigmaaldrich.com Its complete miscibility with water is an advantageous property in the formulation of many water-based fragrance products. The low toxicity and compatibility with other active ingredients also make it a preferred choice in personal care products like lotions, creams, and skincare formulations where a mild solvent is required.

Applications in Agrochemical and General Industrial Manufacturing

The utility of 3-Methoxy-3-methyl-1-butanol extends to agrochemical and other industrial manufacturing sectors. It is employed in the agrochemical industry for chemical modifications and in the formulation of products like plant protection agents and biocides, such as disinfectants and pest control products. unimib.it

In general manufacturing, its applications are widespread. It is used as a component in lubricants, greases, adhesives, and sealants. unimib.it The compound also finds use in textile treatment products and dyes. unimib.it As a raw material for industrial detergents, its ability to dissolve oils and resins makes it a valuable ingredient. Furthermore, it is used as a coupling agent in brake fluids and as a component in hydraulic fluid blends.

Table 2: Summary of Industrial Applications

Industry Application of 3-Methoxy-3-methyl-1-butanol (MMB)
Paints & Coatings Slow-evaporating solvent, coalescing agent, improves flow and adhesion.
Cleaning Products Solvent in industrial and household cleaners, dissolves oils and resins.
Fragrance & Perfumery Carrier solvent for aromatic compounds, component in air fresheners and lotions.
Chemical Synthesis Intermediate for esters, surfactants, resins, and polymers.
Agrochemicals Used in chemical modifications and formulations of plant protection products. unimib.it
General Industrial Component in detergents, lubricants, adhesives, and textile treatments. unimib.it

Significance in Asymmetric Synthesis and as Chiral Auxiliaries

Asymmetric synthesis is a critical field focused on producing specific enantiomers of chiral molecules, which is vital in the pharmaceutical industry. nih.gov This is often achieved by temporarily incorporating a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. nih.gov While many compounds, such as oxazolidinones and pseudoephedrine, are well-established as chiral auxiliaries, the use of 4-Methoxy-3-(methoxymethyl)butan-1-ol or its isomers in this specific capacity is not prominently documented in scientific literature. nih.gov A review of research findings does not indicate that it is a commonly used chiral auxiliary or a key component in directing asymmetric transformations.

Role in Enzyme-Catalyzed Biocatalysis for Chemical Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often offering high selectivity and milder reaction conditions compared to traditional chemical catalysis. The choice of solvent is critical, as it must dissolve substrates without deactivating the enzyme. While polar organic solvents like methanol (B129727) can denature enzymes, specialized solvents can enhance stability and reaction yields. However, based on available research, there is no specific, documented role for this compound or its common isomer 3-Methoxy-3-methyl-1-butanol as a solvent or reactant in enzyme-catalyzed biocatalysis. Research in this area often focuses on other alcohols like t-butanol or specialized ionic liquids to improve enzyme performance.

Q & A

Q. What is its potential as a chiral building block in drug synthesis?

  • Stereochemical Utility : Exploit its stereogenic centers (C3 and C4) for asymmetric synthesis. Test enantioselectivity in Mitsunobu reactions (e.g., with DIAD/TPP) and characterize products via chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.